1-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
CAS No.: 891867-22-4
Cat. No.: VC11906544
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891867-22-4 |
|---|---|
| Molecular Formula | C19H18N2O3 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 1-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]pyrazine-2,3-dione |
| Standard InChI | InChI=1S/C19H18N2O3/c1-14-6-3-4-7-15(14)13-20-10-11-21(19(23)18(20)22)16-8-5-9-17(12-16)24-2/h3-12H,13H2,1-2H3 |
| Standard InChI Key | OVYXUJMXAGPHMR-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC |
| Canonical SMILES | CC1=CC=CC=C1CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC |
Introduction
Synthesis Methods
The synthesis of tetrahydropyrazine derivatives often involves condensation reactions between appropriate precursors. For example, a common method might involve the reaction of a diamine with a dicarbonyl compound in the presence of a catalyst.
Biological Activity
While specific biological activity data for 1-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is not available, tetrahydropyrazines have been explored for various pharmacological properties, including antimicrobial and antifungal activities.
Research Findings
Given the lack of specific data on this compound, research findings would typically focus on related compounds within the tetrahydropyrazine class. These compounds have shown promise in medicinal chemistry due to their versatility and potential biological activities.
Data Tables
Since specific data for 1-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is not available, a general table for tetrahydropyrazine derivatives might look like this:
| Property | General Tetrahydropyrazine Derivatives |
|---|---|
| Molecular Formula | CxHyNzOw |
| Molecular Weight | Variable |
| Solubility | Moderate in organic solvents |
| Stability | Generally stable under normal conditions |
| Biological Activity | Potential antimicrobial and antifungal |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume